molecular formula C7H6F3N B178910 2-Methyl-4-(trifluoromethyl)pyridine CAS No. 106877-17-2

2-Methyl-4-(trifluoromethyl)pyridine

Cat. No.: B178910
CAS No.: 106877-17-2
M. Wt: 161.12 g/mol
InChI Key: VAWGXUBCGWYGEQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)pyridine (CAS 106877-17-2) is a high-value trifluoromethylpyridine (TFMP) derivative of significant interest in advanced chemical research and development. TFMP derivatives are crucial structural motifs in the discovery and synthesis of novel agrochemicals and pharmaceuticals . The unique properties arise from the combination of the fluorine atom's high electronegativity and the pyridine ring's characteristics, which can profoundly influence a molecule's biological activity, metabolism, and physicochemical properties, including its lipophilicity and membrane permeability . This compound serves as a versatile synthetic intermediate or building block. Researchers utilize it to incorporate the 4-(trifluoromethyl)pyridine moiety into more complex target molecules . Its applications are primarily explored in the development of modern crop protection agents, where TFMP-based compounds are known to provide effective pest control with potentially favorable selectivity and lower toxicity . Furthermore, its utility extends to pharmaceutical research for the construction of potential therapeutics, given that a large number of TFMP-containing candidates are currently undergoing clinical trials . Product Identification: • CAS Number: 106877-17-2 • Molecular Formula: C7H6F3N • Molecular Weight: 161.12 g/mol • MDL Number: MFCD13185742 Please Note: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWGXUBCGWYGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563693
Record name 2-Methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-17-2
Record name 2-Methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Computational Studies of 2 Methyl 4 Trifluoromethyl Pyridine

Vibrational Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

While specific experimental FT-IR data for 2-Methyl-4-(trifluoromethyl)pyridine is not extensively detailed in the available literature, its spectrum can be reliably predicted by analyzing related compounds and computational studies. The analysis of similar molecules, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), provides a strong basis for assigning the expected vibrational modes. sigmaaldrich.com

The FT-IR spectrum is expected to be dominated by bands arising from the pyridine (B92270) ring and the trifluoromethyl group. Key expected absorption regions are detailed in the table below.

Expected Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100-3000C-H stretching (aromatic)
~2980-2920C-H stretching (methyl group)
~1615-1580C=C & C=N stretching (pyridine ring)
~1460-1420C-H bending (methyl group)
~1350-1100C-F stretching (trifluoromethyl group)
~1000-980Ring Breathing Mode

The C-H stretching vibrations of the heteroaromatic ring are anticipated in the 3000-3100 cm⁻¹ region. chemicalbook.com The carbon-carbon stretching vibrations of the pyridine ring are prominent and typically appear in the 1400–1650 cm⁻¹ range. chemicalbook.com The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic distribution and bond strengths within the pyridine ring, thus shifting these characteristic frequencies.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy highlights different vibrational modes, particularly those involving non-polar bonds. Experimental FT-Raman spectra for this compound are not readily found in published literature, but analysis can be performed based on studies of analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine and computational predictions. sigmaaldrich.com

Symmetric vibrations and vibrations of the carbon backbone often produce strong signals in Raman spectra. The key expected Raman shifts are outlined below.

Expected Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100-3050C-H stretching (aromatic)
~2950-2920C-H stretching (methyl group)
~1610-1580C=C & C=N stretching (pyridine ring)
~1250-1200C-F symmetric stretching
~1000-990Ring Breathing Mode (strong)
~750-700Ring deformation modes

The ring breathing mode, a symmetric vibration of the entire pyridine ring, is typically a very strong and sharp band in the Raman spectrum, expected around 990-1000 cm⁻¹. vegpharm.com The symmetric stretching of the C-F bonds in the trifluoromethyl group is also expected to be a prominent feature. google.com

Analysis of Characteristic Vibrational Modes of the Trifluoromethyl and Pyridine Moieties

The vibrational spectrum of this compound is a superposition of the modes from its constituent parts, with shifts induced by their electronic interaction.

Pyridine Moiety: The vibrational modes of the pyridine ring are well-characterized. The C-H stretching vibrations typically occur above 3000 cm⁻¹. chemicalbook.com The ring stretching vibrations, involving C-C and C-N bonds, give rise to a set of characteristic bands between 1400 and 1650 cm⁻¹. chemicalbook.com For substituted pyridines, the exact positions of these bands are sensitive to the nature and position of the substituents. sigmaaldrich.com The ring breathing mode, which involves a symmetric expansion and contraction of the ring, is a characteristic vibration often seen with strong intensity in the Raman spectrum around 991 cm⁻¹. vegpharm.com Other in-plane and out-of-plane bending vibrations of the ring and C-H groups occur at lower frequencies.

Trifluoromethyl Moiety: The CF₃ group has several characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations are among the most intense and are typically found in the region of 1290–1200 cm⁻¹. google.com Due to their high intensity in the IR spectrum, these bands are often a clear indicator of the presence of a trifluoromethyl group. Deformation modes, including scissoring and rocking, appear at lower wavenumbers. The strong electronegativity of the fluorine atoms significantly influences the electronic structure of the pyridine ring, which can be observed through shifts in the ring's vibrational frequencies compared to unsubstituted pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide definitive structural information for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, three distinct signals are observed for the aromatic protons and one signal for the methyl group protons. The electron-withdrawing trifluoromethyl group at the C4 position and the electron-donating methyl group at the C2 position create a unique electronic environment for each proton on the ring.

Experimental data for the compound has been reported as follows:

¹H-NMR (400 MHz, CDCl₃): δ=8.65 (d, J=5.1 Hz, 1H); 7.42 (s, 1H); 7.29 (d, J=5.1 Hz, 1H); 2.63 (s, 3H). wikipedia.org

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.65Doublet (d)5.1H6
7.42Singlet (s)-H3
7.29Doublet (d)5.1H5
2.63Singlet (s)-CH₃

The downfield shift of the H6 proton (8.65 ppm) is characteristic for a proton alpha to the nitrogen in a pyridine ring. The H3 proton appears as a singlet, influenced by the adjacent methyl group. The H5 proton is coupled to the H6 proton, resulting in a doublet. The methyl group protons appear as a sharp singlet at 2.63 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon atom attached to the fluorine atoms (the CF₃ group) will appear as a quartet due to C-F coupling and will be significantly shifted. The carbons of the pyridine ring will have their chemical shifts influenced by their position relative to the nitrogen atom and the two substituents. Quaternary carbons (C2, C4, and the CF₃ carbon) are expected to show signals of lower intensity compared to the protonated carbons. docbrown.info

Predicted ¹³C NMR Chemical Shifts:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C2Attached to nitrogen and methyl group.
~151 (q)C4Attached to nitrogen (para) and the strongly electron-withdrawing CF₃ group. Expected to show quartet splitting from fluorine coupling.
~150C6Alpha to nitrogen, deshielded.
~123 (q, J ≈ 274 Hz)CF₃Strongly deshielded by fluorine atoms, large C-F coupling constant. chemicalbook.com
~122C3Shielded by the adjacent methyl group.
~118 (q)C5Beta to nitrogen, influenced by the adjacent CF₃ group, may show small quartet splitting.
~24CH₃Typical range for a methyl group on an aromatic ring.

The chemical shift of the CF₃ carbon is highly characteristic, typically appearing around 123 ppm as a quartet with a large coupling constant (J ≈ 270-275 Hz). chemicalbook.com The C4 carbon, to which the CF₃ group is attached, will also exhibit splitting (a quartet) but with a smaller coupling constant (J ≈ 30-35 Hz).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to simplified, first-order spectra. icpms.cz In this compound, the trifluoromethyl (-CF₃) group gives rise to a distinct singlet in the ¹⁹F NMR spectrum. The chemical shift of this singlet provides valuable information about the electronic environment of the CF₃ group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the pyridine ring. The observed chemical shift can be compared to related trifluoromethyl-substituted pyridines to understand the electronic effects of the methyl group and the nitrogen atom in the pyridine ring.

Compound ¹⁹F Chemical Shift (ppm) Solvent
This compound-65.12 (s, 3F)Unlocked
2-Methoxy-3-(trifluoromethyl)pyridine-64.03 (s, 3F)CDCl₃
2-(Trifluoromethyl)pyridine-62.73 (s, 3F)Unlocked

This table presents ¹⁹F NMR chemical shift data for this compound and related compounds. The data is illustrative and may vary based on experimental conditions. rsc.org

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

While ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons on the pyridine ring. For this compound, this would show correlations between the protons at positions 3, 5, and 6, helping to trace the proton network within the ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the pyridine ring by linking them to their attached protons. The methyl carbon would also be easily identified through its correlation with the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would confirm the substitution pattern by showing correlations between the methyl protons and the C2 and C3 carbons of the pyridine ring, as well as correlations from the ring protons to various ring carbons, including the carbon bearing the trifluoromethyl group. For instance, correlations from the H3 proton to C2, C4, and C5 would be expected.

These advanced NMR techniques, used in concert, provide a detailed and robust structural elucidation of this compound. ipb.ptresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₇H₆F₃N. Electron ionization (EI) mass spectrometry would typically show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of a methyl group, a fluorine atom, or other fragments, providing further structural confirmation. The predicted monoisotopic mass of this compound is 161.04523 Da. uni.lu

Adduct m/z (mass to charge ratio) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺162.05251127.0
[M+Na]⁺184.03445136.9
[M-H]⁻160.03795125.9
[M]⁺161.04468122.9

This table displays predicted mass spectrometry data for various adducts of this compound, calculated using CCSbase. uni.lu

Quantum Chemical Investigations and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a powerful theoretical framework to complement experimental data and provide deeper insights into the molecular properties of this compound. nih.govnih.gov

Optimized Molecular Structures and Geometries

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry of this compound in the gas phase. researchgate.netresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. The results would detail the planarity of the pyridine ring and the orientation of the methyl and trifluoromethyl substituents relative to the ring. For similar pyridine derivatives, DFT calculations have been shown to accurately predict these geometric parameters. researchgate.netresearchgate.net

Calculation of Vibrational Frequencies and Comparison with Experimental Data

The vibrational frequencies of this compound can be calculated using DFT methods. nih.gov These theoretical frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-C and C-N ring stretching, and the characteristic vibrations of the methyl and trifluoromethyl groups. scirp.org The calculated vibrational spectra can be compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.netniscpr.res.in This comparison helps in the detailed assignment of the experimental vibrational bands to specific molecular motions. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. researchgate.net

Note: A data table comparing experimental and calculated vibrational frequencies would require specific experimental (FT-IR, Raman) and computational data for this compound.

Prediction of NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method, a widely used approach in DFT, allows for the theoretical prediction of NMR chemical shifts (¹H, ¹³C, and ¹⁹F). nih.govrsc.org The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. researchgate.net These theoretical shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. Comparing the predicted chemical shifts with the experimental NMR data serves as a stringent test of the accuracy of both the calculated geometry and the computational method itself. nih.govresearchgate.net Discrepancies between calculated and experimental shifts can sometimes point to specific structural features or intermolecular interactions in the experimental sample that are not accounted for in the gas-phase calculation. nih.gov

Note: A data table comparing experimental and GIAO-predicted NMR chemical shifts would require specific computational results for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in visualizing the electronic distribution and reactive sites of a molecule. One of the key outputs of such calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the three-dimensional charge distribution of a molecule, providing crucial insights into its electrophilic and nucleophilic regions.

For pyridine derivatives, the MEP map characteristically highlights the regions most susceptible to electrostatic interactions. In a related compound, 2-chloro-4-(trifluoromethyl)pyridine, DFT studies reveal a distinct electronic landscape. researchgate.net The most negative potential (indicated by red and yellow colors on the MEP map) is concentrated around the nitrogen atom of the pyridine ring. This is due to the high electronegativity and the presence of a lone pair of electrons on the nitrogen, making it the primary site for electrophilic attack.

Conversely, regions of positive potential (indicated by blue) are typically found around the hydrogen atoms of the ring and the substituents. The strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the electronic distribution, creating a more positive potential on the adjacent carbon atoms of the pyridine ring. In this compound, the methyl group (-CH₃) is an electron-donating group, which would slightly counteract the electron-withdrawing effect of the -CF₃ group. However, the dominant features of the MEP map are expected to be similar to its chloro-analogue:

Nucleophilic Region: The most significant region of negative potential will be located on the nitrogen atom, making it the most probable site for protonation and interaction with electrophiles.

Electrophilic Regions: Positive potential regions are anticipated around the hydrogen atoms of the pyridine ring and the hydrogen atoms of the methyl group. The carbon atom of the trifluoromethyl group will also exhibit a strong positive potential due to the high electronegativity of the fluorine atoms.

The MEP analysis thus predicts that the nitrogen atom is the most reactive site for electrophilic attack, a common characteristic for pyridine and its derivatives. researchgate.net

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, particularly those with significant intramolecular charge transfer from an electron donor to an electron acceptor group, can exhibit large NLO responses. Computational chemistry provides a powerful tool to predict the NLO properties of molecules through the calculation of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

While direct experimental or computational data for this compound is not extensively published, studies on analogous trifluoromethyl-substituted pyridines provide valuable insights. For instance, a DFT study on 2-chloro-4-(trifluoromethyl)pyridine calculated its NLO properties using the B3LYP/6-311++G(d,p) method. researchgate.netresearchgate.net Similarly, another study investigated 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com

The key parameters determining NLO activity are:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is indicative of a strong NLO response.

For comparison, the calculated values for related compounds are presented below. The total hyperpolarizability (β_tot) is often compared to that of urea (B33335), a standard reference material for NLO studies. A significantly larger β_tot value than urea suggests the molecule could be a promising candidate for NLO applications. researchgate.netjournaleras.com

CompoundMethodDipole Moment (μ) [Debye]Polarizability (α) [x 10-24 esu]First Hyperpolarizability (βtot) [x 10-30 esu]Reference
2-Chloro-4-(trifluoromethyl)pyridineB3LYP/6-311++G(d,p)1.3844Not Reported1.698 researchgate.netresearchgate.net
5-(Trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)Not Reported14.6110.31878 journaleras.com
Urea (Reference)Experimental/Calculated--0.3728 researchgate.net

In this compound, the combination of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group on the pyridine ring creates a donor-acceptor system. This intramolecular charge transfer is expected to result in a significant dipole moment and a potentially large first-order hyperpolarizability, suggesting that it may possess noteworthy NLO properties suitable for further investigation. researchgate.netscirp.org

Conformational Analysis and Energetics

The conformational flexibility of this compound is primarily determined by the rotation of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups around their respective single bonds to the pyridine ring. Understanding the rotational barriers and the relative energies of different conformers is crucial for predicting the molecule's stable structures and dynamic behavior.

The rotation of a methyl group attached to an aromatic ring is a well-studied phenomenon. The energy barrier to this rotation is influenced by steric hindrance and electronic interactions (hyperconjugation) with the ring. msu.edunih.gov

Methyl Group Rotation: The rotational barrier for a methyl group attached to a pyridine ring is typically low. For example, in various methylimidazole isomers, the V₃ rotational barriers (the dominant term for a three-fold rotor) range from approximately 120 to 390 cm⁻¹ (1.4 to 4.7 kJ/mol). nih.gov The barrier in this compound is expected to be in a similar range, influenced by the electronic character of the ring and potential steric interactions with the adjacent nitrogen atom.

Trifluoromethyl Group Rotation: The rotational barrier for a -CF₃ group is generally higher than that of a -CH₃ group due to the larger size of fluorine atoms compared to hydrogen atoms, leading to greater steric hindrance. Furthermore, the electronic interactions between the C-F bonds and the pyridine ring system will play a significant role. Studies on related fluorinated compounds show that these barriers can be substantial. nist.gov

The most stable conformation of the molecule will correspond to a minimum on the potential energy surface. This is typically a staggered conformation where the hydrogen atoms of the methyl group and the fluorine atoms of the trifluoromethyl group are positioned to minimize steric repulsion with the atoms of the pyridine ring. Computational methods, such as DFT, can be used to calculate the potential energy surface by systematically rotating the -CH₃ and -CF₃ groups and identifying the global minimum energy structure and the transition states (eclipsed conformations) that define the rotational barriers. nih.gov The flexibility of the dithiolan ring system, as studied in related alkyl-substituted heterocycles, suggests that the pyridine ring itself is rigid, with conformational changes dominated by the substituent rotations. rsc.org

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical studies are essential for predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. The presence of both an electron-donating methyl group and a powerful electron-withdrawing trifluoromethyl group creates a unique electronic profile that dictates its chemical behavior.

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a common computational approach to predict reactivity. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors.

HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the pyridine ring and the nitrogen atom, indicating susceptibility to electrophilic attack at these sites.

LUMO: Represents the ability to accept an electron. Due to the -CF₃ group, the LUMO is expected to have significant density on the pyridine ring, particularly near the C4 position, making the ring susceptible to nucleophilic aromatic substitution, a common reaction for electron-deficient pyridines. nih.gov

Reaction Mechanisms: Computational modeling can map the entire energy profile of a reaction, identifying intermediates, transition states, and activation energies. For trifluoromethylpyridines, several synthetic reaction mechanisms have been explored or proposed.

Cyclocondensation Reactions: Many synthetic routes to trifluoromethylpyridines involve the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.govresearchoutreach.org For example, the Kröhnke reaction has been used to synthesize 2-(trifluoromethyl)pyridines from chalcones and a trifluoroacetylated pyridinium (B92312) salt, proceeding through a proposed mechanism involving Michael addition followed by intramolecular cyclization and elimination. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, makes it a prime candidate for SNAr reactions. Theoretical studies can model the attack of a nucleophile, the formation of the Meisenheimer intermediate, and the subsequent departure of a leaving group (if present), providing insights into the reaction's feasibility and regioselectivity.

Metal-Catalyzed Cross-Coupling: Computational studies have been used to understand the mechanisms of metal-catalyzed reactions for forming C-C or C-N bonds. For instance, a heterogeneous Ni single-atom catalyst has been computationally and experimentally shown to facilitate C(sp²)-C(sp³) coupling, where the ligand environment around the metal center dictates the reaction pathway and selectivity. acs.org Such theoretical models could be applied to predict the outcomes of coupling reactions involving this compound.

These theoretical approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and the design of new functional materials. montclair.edu

Chemical Reactivity and Derivatization Strategies of 2 Methyl 4 Trifluoromethyl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-Methyl-4-(trifluoromethyl)pyridine possesses a lone pair of electrons in an sp² hybridized orbital, rendering it basic and available for protonation or reaction with electrophiles. This inherent basicity allows for the formation of pyridinium (B92312) salts upon treatment with acids.

Furthermore, the nitrogen atom can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

The electron-withdrawing nature of the trifluoromethyl group at the 4-position decreases the electron density of the pyridine ring, thereby reducing its basicity compared to unsubstituted pyridine. uoanbar.edu.iq This deactivation also influences the ring's susceptibility to electrophilic substitution, which generally requires vigorous reaction conditions. uoanbar.edu.iq

Functionalization at the Methyl Group (Position 2)

The methyl group at the 2-position of the pyridine ring offers a valuable site for introducing further chemical diversity.

Oxidation Reactions

The methyl group can be oxidized to various higher oxidation states, providing access to a range of important derivatives. This progression can be conceptualized as a series of two-electron oxidations, moving from an alcohol to an aldehyde or ketone, and finally to a carboxylic acid. harvard.edu

Oxidation State Functional Group
AlcoholR-CH₂OH
AldehydeR-CHO
Carboxylic AcidR-CO₂H

A variety of reagents can be employed for these transformations. For instance, dimethyl sulfoxide (B87167) (DMSO)-mediated oxidations, such as the Swern oxidation, are known for their mild conditions and are suitable for preparing sensitive aldehydes. harvard.edu

Halogenation at the Methyl Group

Direct halogenation of the methyl group can be achieved, although this process can sometimes lead to multiple substitutions. A more controlled approach often involves the synthesis of trifluoromethylpyridine (TFMP) derivatives through methods like simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures (>300°C) using transition metal-based catalysts. nih.gov This method allows for the production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov

Reactions at the Trifluoromethyl Group (Position 4)

The trifluoromethyl group is a key modulator of the molecule's properties, and its own reactivity, or lack thereof, is a critical consideration in synthetic design.

Stability and Transformations of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bonds. nih.gov This stability is a significant reason for its prevalence in pharmaceuticals and agrochemicals. wikipedia.org However, under certain conditions, it can undergo transformations. For example, reduction reactions using powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the trifluoromethyl group to a difluoromethyl group (-CF₂H).

The introduction of the trifluoromethyl group itself onto a pyridine ring is a significant area of research. Methods for direct trifluoromethylation have been developed, including those that utilize trifluoromethyl radicals or nucleophilic trifluoromethylating agents. chemistryviews.org For instance, a method for 3-position-selective C(sp²)-H trifluoromethylation of pyridine derivatives has been developed using a hydrosilylation reaction followed by treatment with a nucleophilic CF₃ source like Togni Reagent I. chemistryviews.org

Defluorination Studies and Mechanisms

While generally stable, the trifluoromethyl group can undergo defluorination under specific conditions. Studies on trifluoromethylphenols have provided insights into the potential mechanisms of defluorination. nih.gov Research has shown that under aqueous conditions, particularly at alkaline pH, certain trifluoromethylphenols can hydrolyze to form the corresponding hydroxybenzoic acids and fluoride (B91410) ions. nih.gov

High-resolution mass spectrometry has identified intermediates such as benzoyl fluoride in these hydrolysis reactions. nih.gov Computational studies using density functional theory suggest that the key defluorination step can proceed through an E1cb (Elimination Unimolecular conjugate Base) mechanism, driven by β-elimination. nih.gov The reactivity and the propensity for defluorination are dependent on the other substituents present on the aromatic ring. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orgyoutube.com This deactivation is further intensified in this compound by the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. Consequently, the molecule is highly resistant to common EAS reactions such as nitration and halogenation, which typically require harsh conditions. quimicaorganica.org

The regiochemical outcome of any potential EAS reaction is governed by a combination of competing electronic and steric factors:

Pyridine Nitrogen: Directs incoming electrophiles primarily to the C-3 and C-5 positions (meta-directing). quimicaorganica.orgyoutube.com

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group. It directs electrophiles away from the positions ortho (C-3, C-5) and para (C-6) to it, further reinforcing the deactivation at these sites.

Methyl Group (-CH₃): A weakly activating, ortho- and para-directing group. It would favor substitution at C-3 and C-5.

Considering these influences, the C-3 and C-5 positions are the most likely sites for electrophilic attack, as they are meta to the deactivating ring nitrogen and ortho/para to the activating methyl group. However, the overwhelming deactivation provided by the -CF₃ group and the pyridine nitrogen means that such reactions are generally not synthetically viable. Alternative strategies, such as the N-oxidation of the pyridine to increase its electron density at the C-2 and C-4 positions, are often employed to facilitate electrophilic substitution on deactivated pyridine rings, though specific examples for this compound are not prevalent. youtube.com Another advanced strategy involves the nucleophilic activation of the pyridine ring via hydrosilylation to form an enamine intermediate, which can then react with an electrophilic trifluoromethylating agent at the C-3 position. elsevierpure.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems, particularly when a good leaving group is present. The pyridine ring is activated towards nucleophilic attack at the C-2 and C-4 positions because the anionic Meisenheimer intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.com

In this compound, the C-4 position is strongly activated by both the ring nitrogen and the adjacent -CF₃ group. However, the parent molecule lacks a suitable leaving group. SₙAr reactions are therefore primarily relevant for derivatives of this compound, such as those bearing a halide at an activated position.

For a hypothetical substrate like 6-chloro-2-methyl-4-(trifluoromethyl)pyridine , the chlorine atom at the C-6 position is activated towards displacement by nucleophiles. The attack is favored at this position due to activation by the ring nitrogen (para-position). Similarly, a leaving group at C-2 would also be highly activated. A leaving group at C-3 or C-5 would be activated by the -CF₃ group (ortho-position). libretexts.org These reactions typically proceed via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group. libretexts.orgyoutube.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridine Derivatives

Substrate Nucleophile Conditions Product Ref.
2-Chloropyridine Amine Heat 2-Aminopyridine youtube.com
4-Nitrofluorobenzene 2-(3(5)-Pyrazolyl)pyridine K₂CO₃, DMSO 1-(4-Nitrophenyl)-2-(3-pyrazolyl)pyridine znaturforsch.com

This table presents examples on related structures to illustrate the principles of SₙAr on activated pyridine and aromatic rings.

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgbaranlab.org In pyridine derivatives, the ring nitrogen atom can serve as a DMG, directing deprotonation by strong bases like organolithium reagents to the ortho positions (C-2 and C-6). harvard.eduuwindsor.ca

For this compound, two primary sites are susceptible to deprotonation:

C-6 Position: This position is ortho to the directing nitrogen atom. Its acidity is significantly increased by the inductive electron-withdrawing effect of the -CF₃ group at the para-position.

C-2 Methyl Group: The protons on the methyl group are benzylic-like and are also acidic, capable of being removed by strong bases.

The use of sterically hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred for the metalation of pyridines. uwindsor.ca These bases can minimize the competing side reaction of nucleophilic addition to the C=N bond of the pyridine ring. harvard.edu While specific studies on this compound are scarce, deprotonation is most likely to occur at the C-6 position due to the combined directing effect of the nitrogen and the activating influence of the -CF₃ group. The resulting aryllithium species can then be trapped with various electrophiles (e.g., I₂, Me₃SnCl, aldehydes) to install a new functional group with high regioselectivity. harvard.edu

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly halogenated or borylated analogs, are valuable substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.org Highly electron-deficient pyridines can be challenging substrates, but effective catalyst systems have been developed to overcome these difficulties. nih.gov For instance, the Suzuki coupling of the highly electron-deficient 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester with various aryl bromides proceeds in good yields, demonstrating the feasibility of using such activated systems. researchgate.net A halogenated derivative, such as 6-bromo-2-methyl-4-(trifluoromethyl)pyridine , would be an excellent substrate for coupling with a variety of boronic acids and esters.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

Pyridine Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield Ref.
2-Pyridylboronate 3,5-(Bis-trifluoromethyl)bromobenzene Pd₂(dba)₃ / Buchwald ligand KF Dioxane 82% nih.gov
2-Bromo-5-fluoropyridine Phenylboronic acid Pd(OAc)₂ (ligand-free) K₃PO₄ iPrOH/H₂O 92% researchgate.net

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is also applicable to electron-deficient heterocyclic halides. Research has shown that 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines undergo efficient Sonogashira coupling with terminal alkynes under microwave irradiation. researchgate.net This indicates that a chloro or bromo derivative of this compound would similarly serve as a competent substrate for introducing alkynyl moieties. Copper-free Sonogashira protocols are also widely used to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov

Table 3: Example Conditions for Sonogashira Coupling of Heterocyclic Halides

Halide Substrate Alkyne Partner Catalyst System Base Solvent Ref.
4-Chloro-2-(CF₃)pyrido[1,2-e]purine Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N DMF researchgate.net
5-Chloro-1-phenyl-3-(CF₃)pyrazole-4-carbaldehyde Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI t-BuNH₂ Dioxane nih.govbeilstein-journals.org

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Building Block in Agrochemical Synthesis

The incorporation of the 4-(trifluoromethyl)pyridine (B1295354) moiety has been instrumental in the development of a new generation of highly effective and selective agrochemicals. agropages.com This structural motif is known to enhance the biological activity, metabolic stability, and lipophilicity of the resulting pesticides.

The 4-(trifluoromethyl)pyridine structure is a key component in several modern herbicides.

Pyroxsulam (B39247) : This acetolactate synthase (ALS) inhibiting herbicide, used for controlling grass and broadleaf weeds in cereal crops, features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. jst.go.jpnih.govresearchgate.net The pyridine-based structure of Pyroxsulam provides greater crop selectivity, particularly in wheat, compared to its phenyl analogues which can cause significant crop injury. jst.go.jpnih.gov The synthesis of Pyroxsulam involves the condensation of 2-amino-5,7-dimethoxy jst.go.jpresearchoutreach.orgtriazolo[1,5-a]pyrimidine with 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. google.com The latter is a derivative of the 4-(trifluoromethyl)pyridine core.

Flazasulfuron : A sulfonylurea herbicide effective for weed control in turf, sugarcane, and perennial crops, Flazasulfuron contains a trifluoromethyl-substituted pyridine (B92270) ring. researchoutreach.orgresearchoutreach.org While the synthesis of Flazasulfuron utilizes 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) as a key intermediate, the broader class of trifluoromethylpyridines, including isomers with the trifluoromethyl group at the 4-position, has been crucial in the development of such herbicides. jst.go.jpnih.gov Flazasulfuron's chemical name is N-(4,6-Dimethoxy-2-pyrimidinylaminocarbonyl)-3-(trifluoromethyl)-2-pyridinesulfonamide. scbt.compharmacompass.com

The 4-(trifluoromethyl)pyridine moiety is also integral to the structure of several insecticides.

Sulfoxaflor : This insecticide's development involved derivatives of 6-(trifluoromethyl)pyridine. agropages.comresearchoutreach.org

Flonicamid (B1672840) : A selective insecticide against sucking pests, Flonicamid is chemically N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide. medchemexpress.comnih.gov Its synthesis is directly reliant on a 4-(trifluoromethyl)pyridine backbone, specifically 4-(trifluoromethyl)nicotinic acid. researchoutreach.orgmedchemexpress.com

Pyridalyl : This insecticide incorporates a 5-(trifluoromethyl)pyridine structure, highlighting the importance of the positional isomerism of the trifluoromethyl group on the pyridine ring for achieving potent insecticidal activity. researchoutreach.org

In the realm of fungicides, derivatives of trifluoromethylpyridine are also significant.

Fluazinam : This broad-spectrum fungicide is a diarylamine derivative with the chemical name 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine. wikipedia.org Its synthesis involves the use of 2-amino-3-chloro-5-trifluoromethylpyridine, which is a functionalized derivative of the trifluoromethylpyridine scaffold. chemicalbook.com Research has shown that the trifluoromethyl-substituted pyridine derivative exhibits higher fungicidal activity compared to other halogenated derivatives. researchoutreach.org

The introduction of a trifluoromethyl group into the pyridine ring significantly influences the biological activity of agrochemicals. acs.org The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the molecule to its target site, increase its metabolic stability, and improve its transport properties within the plant. jst.go.jp The position of the trifluoromethyl group on the pyridine ring is crucial in determining the specific biological activity and selectivity of the resulting agrochemical. jst.go.jp For instance, the 4-trifluoromethyl substitution pattern has been successfully commercialized in herbicides like Pyroxsulam and insecticides like Flonicamid. jst.go.jpnih.gov

Building Block in Pharmaceutical and Medicinal Chemistry

The 2-Methyl-4-(trifluoromethyl)pyridine scaffold and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. ossila.com The trifluoromethyl group is often introduced to enhance drug potency, metabolic stability, and bioavailability. researchgate.net

Doravirine : A non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, Doravirine's synthesis has been reported to involve a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (B1586022) intermediate. jst.go.jp The trifluoromethyl group on the pyridone ring was found to improve plasma stability and enzyme inhibition. jst.go.jp

Pexidartinib : An orally available tyrosine kinase inhibitor approved for the treatment of tenosynovial giant cell tumor, Pexidartinib's synthesis utilizes a pyridine aldehyde derivative. chemicalbook.comnih.govdrugbank.com Specifically, the synthesis involves 3-aminomethyl-6-(trifluoromethyl)pyridine as a key intermediate. google.com The introduction of the trifluoromethyl group at the 4-position of a pyridyl moiety in a related series of compounds was found to increase potency. researchgate.net

Leniolisib : A phosphoinositide 3-kinase delta (PI3Kδ) inhibitor for the treatment of activated phosphoinositide 3-kinase delta syndrome, Leniolisib's synthesis employs 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (B572742) as a key intermediate. nih.gov

Pyrido[1,2-a]pyrimidin-4-one derivatives : This class of compounds is being investigated for various therapeutic applications. The synthesis of these derivatives can potentially utilize functionalized pyridines derived from this compound to introduce the trifluoromethyl group, which can modulate the pharmacological properties of the final compounds.

Compound Information Table

Compound NameCAS NumberMolecular Formula
This compound106877-17-2C₇H₆F₃N
Pyroxsulam422556-08-9C₁₄H₁₃F₃N₆O₅S
Flazasulfuron104040-78-0C₁₃H₁₂F₃N₅O₅S
Sulfoxaflor946578-00-3C₁₀H₁₀F₃N₃OS
Flonicamid158062-67-0C₉H₆F₃N₃O
Pyridalyl179101-81-6C₁₈H₁₄Cl₄N₂O₃
Fluazinam79622-59-6C₁₃H₄Cl₂F₆N₄O₄
Doravirine1338225-97-0C₁₇H₁₁ClF₃N₅O₃
Pexidartinib1029044-16-3C₂₀H₁₅ClF₃N₅
Leniolisib1623547-03-3C₂₄H₂₅F₃N₆O₂
2-chloro-3-(trifluoromethyl)pyridine65753-47-1C₆H₃ClF₃N
2,3-dichloro-5-(trifluoromethyl)pyridine (B150209)69045-84-7C₆H₂Cl₂F₃N
2-amino-3-chloro-5-trifluoromethylpyridine79456-26-1C₆H₄ClF₃N₂
4-(trifluoromethyl)nicotinic acid158063-66-2C₇H₄F₃NO₂
2-chloro-3-fluoro-4-(trifluoromethyl)pyridineNot AvailableC₆H₂ClF₄N
6-(Trifluoromethyl)nicotinaldehyde386704-04-7C₇H₄F₃NO
5-bromo-2-methoxy-3-(trifluoromethyl)pyridine1227593-57-9C₇H₅BrF₃NO

Interactive Data Table: Agrochemicals derived from Trifluoromethylpyridine Intermediates This table summarizes the agrochemicals discussed and their key trifluoromethylpyridine intermediate.

AgrochemicalTypeKey Trifluoromethylpyridine Intermediate
PyroxsulamHerbicide2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
FlazasulfuronHerbicide2-chloro-3-(trifluoromethyl)pyridine
SulfoxaflorInsecticide6-(trifluoromethyl)pyridine derivative
FlonicamidInsecticide4-(trifluoromethyl)nicotinic acid
PyridalylInsecticide5-(trifluoromethyl)pyridine derivative
FluazinamFungicide2-amino-3-chloro-5-trifluoromethylpyridine

Interactive Data Table: Pharmaceuticals derived from Trifluoromethylpyridine Intermediates This table summarizes the pharmaceuticals discussed and their key trifluoromethylpyridine intermediate.

PharmaceuticalTherapeutic AreaKey Trifluoromethylpyridine Intermediate
DoravirineAntiviral (HIV)2-chloro-3-fluoro-4-(trifluoromethyl)pyridine
PexidartinibAnticancer3-aminomethyl-6-(trifluoromethyl)pyridine
LeniolisibImmunology5-bromo-2-methoxy-3-(trifluoromethyl)pyridine

Strategies for Derivatization to Enhance Biological Activity

The chemical scaffold of this compound serves as a critical starting point for the synthesis of a wide array of biologically active molecules. The presence of the trifluoromethyl (-CF₃) group is particularly influential, as it often enhances key properties such as lipophilicity and metabolic stability, which are highly desirable in the development of pharmaceuticals and agrochemicals. icpms.cz Derivatization strategies primarily focus on modifying the pyridine ring or the methyl group to introduce new functional groups and build more complex structures.

Key strategies for the derivatization of trifluoromethylpyridines (TFMPs) to create biologically active compounds include:

Chlorine/Fluorine Exchange: This method involves the substitution of chlorine atoms on a pyridine ring with fluorine, or vice versa, to create precursors for further synthesis. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a high-demand intermediate for several crop-protection products. nih.gov

Cyclocondensation Reactions: This approach involves constructing the pyridine ring from smaller, trifluoromethyl-containing building blocks. nih.gov This method allows for the synthesis of various TFMP isomers with different substitution patterns.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack, allowing for the introduction of various functional groups. rsc.org

These strategies have led to the development of several commercialized products. For instance, the herbicide Pyroxsulam incorporates a 2-methoxy-4-(trifluoromethyl)pyridine substructure, which was found to be more selective for wheat crops compared to its phenyl analogues. nih.govrsc.org Another example is the insecticide Flonicamid, which contains a 4-trifluoromethyl-pyridine structure and is effective against aphids. nih.gov The development of these compounds underscores the importance of the trifluoromethylpyridine core in modern agrochemical research. researchoutreach.orgdtic.mil

Table 1: Examples of Biologically Active Derivatives of Trifluoromethylpyridines

Derivative Name Core Structure Application Biological Target/Effect Citation
Pyroxsulam 2-Methoxy-4-(trifluoromethyl)pyridine Herbicide Acetolactate synthase (ALS) inhibitor nih.govrsc.org
Flonicamid 4-Trifluoromethyl-pyridine Insecticide Effective against aphids nih.gov
Flazasulfuron 2,3-CTF (2-chloro-3-(trifluoromethyl)pyridine) based Herbicide Sulfonylurea-type ALS-inhibiting rsc.org
Haloxyfop-methyl 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) based Herbicide ACCase enzyme inhibitor rsc.org
Chlorfluazuron 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) based Insecticide Insect growth regulator (IGR) nih.gov

Applications in Material Science and Optoelectronics

While the primary applications of this compound and its isomers have been in the life sciences, there is growing interest in the use of fluorinated pyridine derivatives in material science and optoelectronics. The introduction of fluorine atoms and trifluoromethyl groups can significantly alter the electronic and photophysical properties of organic molecules, making them suitable for various advanced materials. rsc.org

Pyridine derivatives are recognized as effective electron-transporting materials (ETMs) for Organic Light-Emitting Diodes (OLEDs) . rsc.org Their electron-deficient nature facilitates electron injection and transport, which can improve the efficiency and stability of OLED devices. rsc.org The frontier energy levels of these materials can be fine-tuned by modifying the substituents on the pyridine ring, which allows for the optimization of device performance. rsc.org For example, iridium complexes with substituted pyridine ligands have been synthesized and shown to have high quantum efficiencies in PhOLEDs. researchgate.net

Furthermore, the unique electronic properties of fluorinated organic compounds make them candidates for Non-Linear Optical (NLO) materials. nih.gov NLO materials are crucial for applications in telecommunications and optical information processing. ymerdigital.com Research on pyrimidine (B1678525) derivatives, which are structurally related to pyridines, has demonstrated that these molecules can exhibit significant NLO behavior. nih.gov The incorporation of electron-withdrawing groups, such as the trifluoromethyl group, is a common strategy in the design of new NLO materials. researchgate.net

Table 2: Potential Applications of Pyridine Derivatives in Material Science and Optoelectronics

Application Area Relevant Class of Pyridine Derivative Key Properties and Function Citation
Organic Light-Emitting Diodes (OLEDs) General Pyridine Derivatives Electron-transporting materials, improve device efficiency and stability. rsc.org
Non-Linear Optics (NLO) Pyridinium (B92312) Salts, Pyrimidine Derivatives High molecular hyperpolarizability, potential for frequency conversion. nih.govresearchgate.net
Organic Semiconductors Donor-Acceptor based Pyridine Derivatives Tunable band gap, high charge carrier mobility. youtube.com

Derivatization for Enhanced Analytical Chemistry Methodologies

The accurate detection and quantification of this compound and its derivatives often require specialized analytical techniques. Derivatization is a key strategy in analytical chemistry to modify a compound of interest, enhancing its suitability for a particular analytical method, most notably chromatography and mass spectrometry. nih.govnih.gov

For gas chromatography (GC) analysis, derivatization is often necessary to improve the volatility and thermal stability of polar compounds. caltech.edu A common technique is silylation , where active hydrogen atoms in hydroxyl or amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. caltech.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. caltech.edu Pyridine is often employed as a catalyst in these reactions to increase the reactivity of the silylating agent, especially with sterically hindered groups. researchgate.net This process converts less volatile compounds into derivatives that are more amenable to GC separation and detection.

Another powerful analytical technique for fluorinated compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . icpms.cz This method is highly specific to fluorine-containing molecules and can provide detailed structural information. The chemical shift of the fluorine atoms is sensitive to their local electronic environment, allowing for the differentiation of various fluorinated groups within a molecule. icpms.cz ¹⁹F NMR can be used for both qualitative and quantitative analysis of compounds like this compound without the need for derivatization. icpms.cz

Table 3: Analytical Methodologies and Derivatization Strategies

Analytical Technique Purpose of Derivatization/Methodology Common Reagents/Methods Citation
Gas Chromatography-Mass Spectrometry (GC-MS) Improve volatility, thermal stability, and chromatographic peak shape. Silylation (e.g., with BSTFA), Acylation (e.g., with TFAA). nih.govcaltech.edu
High-Performance Liquid Chromatography (HPLC) Enhance detectability and separation of compounds that are poorly retained. Introduction of chromophores or fluorophores. nih.govnih.gov
¹⁹F Nuclear Magnetic Resonance (NMR) Direct structural elucidation and quantification of fluorinated compounds. No derivatization required; uses the intrinsic properties of the ¹⁹F nucleus. icpms.cz

Emerging Research Directions and Future Perspectives for 2 Methyl 4 Trifluoromethyl Pyridine

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoromethylpyridines has historically relied on methods such as the chlorine/fluorine exchange of trichloromethylpyridines and the cyclocondensation of trifluoromethyl-containing building blocks. nih.govjst.go.jp While effective, these methods often require harsh conditions or multi-step processes. nih.gov Current research is focused on developing more efficient, sustainable, and versatile synthetic strategies.

A significant advancement is the use of mechanochemistry, which offers a greener alternative to traditional solvent-based synthesis. Researchers have demonstrated the highly selective and efficient reduction of nitroarenes using iron powder and water under mechanochemical (ball milling) conditions. rsc.org This approach, which generates hydrogen in situ and produces valuable Fe3O4 nanoparticles as a byproduct, represents a sustainable pathway for synthesizing precursors to pyridines or for their subsequent functionalization. rsc.org

Another area of development is the refinement of industrial-scale production methods. Vapor-phase synthesis, which combines chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts, offers a continuous and efficient route to key intermediates. nih.govjst.go.jp Innovations in this area focus on improving catalyst lifetime, managing byproducts like HCl, and optimizing energy consumption for multi-ton batch production.

Furthermore, novel cyclization and annulation strategies are being explored to construct the pyridine (B92270) ring system with pre-installed functional groups. For instance, a silver-catalyzed [3 + 2] annulation reaction between 2H-azirines and CF3-imidoyl sulfoxonium ylides has been developed for the synthesis of CF3-substituted pyrrole (B145914) derivatives, showcasing a method that could be adapted for pyridine synthesis. acs.org Similarly, a reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, mediated by an NH4I/Na2S2O4 system, provides a modular route to 4,6-bis(trifluoromethyl)pyridines from readily available starting materials. orgsyn.org These methods offer greater flexibility and access to a wider range of derivatives. orgsyn.org

Table 1: Comparison of Synthetic Approaches for Trifluoromethylated Pyridines
MethodDescriptionAdvantagesChallengesReference
Halogen ExchangeVapor-phase fluorination of a trichloromethylpyridine intermediate using HF.High yield, excellent scalability for industrial production.Requires high temperatures (160–180°C), management of corrosive HCl byproduct.
CyclocondensationConstruction of the pyridine ring from a trifluoromethyl-containing building block.Versatile for creating diverse substitution patterns.Can involve multiple steps; starting materials may be complex. nih.govjst.go.jp
MechanochemistrySolvent-free reaction using mechanical force (ball milling) with reagents like iron powder and water.Sustainable, green, efficient, can produce valuable byproducts (Fe3O4).Optimization of milling frequency and water content is crucial for complete conversion. rsc.org
Reductive CyclizationNH4I/Na2S2O4-mediated cyclization of O-acyl oximes and a fluorinated building block.Uses easily available starting materials, good functional group tolerance, high regioselectivity.Requires purification by column chromatography. orgsyn.org

Advanced Catalysis for Functionalization and Transformation

Modern catalytic methods are unlocking new ways to selectively modify the 2-methyl-4-(trifluoromethyl)pyridine core, enabling late-stage functionalization and the creation of complex molecular architectures.

Photocatalysis has emerged as a powerful tool. Visible-light-driven processes can activate C-F bonds, facilitating defluorinative functionalization reactions. researchgate.net This allows the strong C-F bonds of the trifluoromethyl group to be converted into other valuable functional groups. researchgate.net Another photocatalytic strategy enables the hydrotetrafluoroisopropylation of alkenes using CF2HSO2Na, demonstrating a novel C1-to-C3 fluoroalkylation protocol that could be applied to pyridine substrates. nih.gov

Heterogeneous single-atom catalysis offers a sustainable and tunable platform for cross-coupling reactions. A nickel single-atom catalyst on carbon nitride (Ni1/CN) has been shown to be highly effective for C(sp²)-C(sp³) coupling under visible light. acs.org The selectivity of this system can be precisely controlled by ligands: bidentate bipyridine ligands favor C-C coupling, while monodentate ligands like pyridine promote C-N bond formation. acs.org This bifunctional catalytic system is recyclable and provides a streamlined approach for synthesizing complex molecules. acs.org

Transition-metal-catalyzed C-H functionalization allows for the direct modification of the pyridine ring without the need for pre-functionalized starting materials. Researchers have developed a method for the 3-position-selective trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation, followed by electrophilic trifluoromethylation. acs.org This strategy provides direct access to 3-trifluoromethylated pyridines, a motif that is otherwise challenging to synthesize. acs.org Iron-catalyzed Suzuki-Miyaura cross-coupling has also been investigated, with studies focusing on the mechanism and the role of ligands like 4-dimethylaminopyridine (B28879) (DMAP) in suppressing catalyst deactivation and improving yields. acs.org

Table 2: Advanced Catalytic Methods for Pyridine Functionalization
Catalytic SystemTransformationKey FeaturesReference
Organic PhotocatalystDefluorinative CouplingLight-driven C-F bond activation of the CF3 group. researchgate.net
Ni Single-Atom on Carbon Nitride (Ni1/CN)C(sp²)-C(sp³) CouplingLigand-tunable selectivity (C-C vs. C-N coupling), heterogeneous, recyclable. acs.org
Hydrosilylation/Electrophilic Trifluoromethylation3-Position C-H TrifluoromethylationDirect functionalization of the pyridine C3 position via an enamine intermediate. acs.org
Rhodium/Copper CatalysisAsymmetric AdditionUsed with pyridine-oxazoline ligands for enantioselective addition of arylboronic acids to imines. acs.org

Computational Design of New Derivatives with Desired Academic Properties

The integration of computational chemistry into the research workflow is accelerating the discovery of new this compound derivatives with tailored properties. In silico techniques allow for the rational design of molecules, prediction of their activity, and elucidation of structure-activity relationships (SAR) before committing to laborious synthetic work.

Quantum-chemical calculations are used to investigate the fundamental properties of these molecules, such as the stability of different structural forms (tautomers) and to explain reaction pathways. researchgate.net By understanding the electronic structure, researchers can predict how substitutions on the pyridine ring will affect its reactivity and interaction with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in agrochemical and pharmaceutical research. For example, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to design novel trifluoromethyl pyridine derivatives with insecticidal activity. rsc.org These models correlate the 3D structural features of a series of compounds with their biological activity, revealing that properties like the presence of electron-withdrawing groups at specific positions can enhance potency. rsc.org

Molecular docking and scaffold hopping are key strategies in drug discovery. nih.govnih.gov Docking simulations predict the binding mode and affinity of a designed molecule within the active site of a target protein. This was used in the development of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential inhibitors of Werner (WRN) helicase, an important target in cancer therapy. nih.gov By designing and synthesizing derivatives based on a scaffold-hopping strategy and validating the design with docking, researchers identified compounds with potent and selective anticancer activity. nih.gov Similarly, new pyrimidine (B1678525) and pyridine amide derivatives have been designed as cholinesterase inhibitors for potential Alzheimer's disease treatment, using computational analysis to guide the inclusion of specific linkers and functional groups to optimize interactions with the enzyme's active site. nih.gov

Exploration of Unconventional Reactivity Modes

Research is expanding beyond conventional functionalization to explore novel and unconventional reaction pathways of the this compound scaffold. These new modes of reactivity open doors to previously inaccessible chemical structures and molecular complexity.

One such area is defluorinative functionalization , which leverages the C-F bonds of the trifluoromethyl group as synthetic handles. Instead of being an inert substituent, the CF3 group can be activated, often photochemically, to participate in coupling reactions. researchgate.net This allows for the stepwise conversion of a trifluoromethylarene into difluoromethyl or monofluoromethyl derivatives, providing access to a wider range of fluorinated compounds. researchgate.net

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can also trigger unique intramolecular reactions. For example, the high electronegativity of the CF3 group can make the pyridine ring susceptible to intramolecular nucleophilic aromatic substitution . jst.go.jp This reactivity has been harnessed in the design of herbicides like flazasulfuron, which readily decomposes under various conditions, helping to overcome carry-over problems in soil. jst.go.jp

Another emerging frontier is the use of the pyridine ring itself as a synthon in cycloaddition and annulation reactions. A silver-catalyzed [3 + 2] annulation has been developed where CF3-imidoyl sulfoxonium ylides act as a two-carbon synthon, reacting with other molecules to build new heterocyclic rings like pyrroles. acs.org This type of transformation, where the pyridine derivative is a building block for a different ring system, represents an unconventional use of the scaffold. Similarly, the coordination of a triborane (B3H7) molecule to the pyridine nitrogen can induce dearomatization, leading to stable intermediates that enable C(sp³)-H and C(sp²)-H functionalization under mild conditions, a transformation not typically seen with the parent pyridine. researchgate.net

Applications in Emerging Scientific and Technological Fields

While this compound and its relatives are well-established in agrochemicals, their unique properties are driving applications in new and emerging areas of science and technology. researchoutreach.orgnih.gov

In medicinal chemistry , derivatives are being designed as highly specific therapeutic agents. For instance, based on computational design, 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been synthesized and identified as potential Werner (WRN) helicase-dependent anticancer agents, showing selective activity against microsatellite instability-high cancer cell lines. nih.gov This represents a targeted approach to cancer therapy. The pyridine scaffold is also a core component in the design of inhibitors for other enzymes, such as β-secretase (BACE-1) for Alzheimer's disease, where the pyridine ring interacts with key residues in the protein's binding pocket. acs.org

In asymmetric catalysis , chiral pyridine derivatives are being employed as powerful ligands. A notable example is the use of a (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole ligand in the rhodium-catalyzed asymmetric addition of arylboronic acids to imines. acs.org This catalyst system demonstrates high activity and enantioselectivity. Researchers have successfully immobilized this ligand on a solid support, enabling its use in continuous flow reactors for the synthesis of chiral molecules, a key technology for sustainable and efficient pharmaceutical manufacturing. acs.org

In materials science , the electronic properties imparted by the trifluoromethylpyridine moiety are being explored. While less common, the principles used in designing functional molecules for biology can be extended to create materials with specific optical or electronic properties. The development of a heterogeneous nickel single-atom catalyst on carbon nitride (Ni1/CN) for photoredox catalysis is an example where the principles of catalysis and materials science intersect, with pyridine-based ligands playing a crucial role in tuning the catalyst's function. acs.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methyl-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of this compound often involves nucleophilic substitution and fluorination strategies. A validated approach includes:

  • Nucleophilic Substitution : Using mixed alkali systems (e.g., K₂CO₃/KOH) in trifluoroethanol as both solvent and reagent to introduce trifluoromethyl groups. This method achieved a 71% yield in related pyridine derivatives by optimizing reaction time and temperature (e.g., reflux at 80–100°C) .
  • Regioselective Functionalization : Directing substituents to specific positions via protective groups or catalysts. For example, halogenation at the 4-position can be guided by steric and electronic effects of the methyl group .
    Key Factors for Yield Optimization :
    • Solvent polarity (polar aprotic solvents enhance reactivity).
    • Catalyst selection (e.g., Pd for cross-coupling reactions).
    • Temperature control to minimize side reactions.

Advanced: How can regioselectivity challenges be addressed during derivatization of this compound for agrochemical applications?

Methodological Answer:
Regioselectivity in derivatization is influenced by steric hindrance from the methyl group and electron-withdrawing effects of the trifluoromethyl (CF₃) group. Strategies include:

  • Directing Groups : Introducing temporary substituents (e.g., -NH₂, -OH) to steer electrophilic attacks to desired positions .
  • Metal Catalysis : Using Pd or Cu catalysts to enable C-H activation at less hindered sites. For example, Suzuki-Miyaura coupling at the 5-position of the pyridine ring .
  • Computational Modeling : Predicting reactive sites using DFT calculations to guide synthetic design .
    Case Study : Derivatives with chloro or cyano groups at the 5-position (e.g., 2-chloro-4-methyl-5-(trifluoromethyl)pyridine) were synthesized via halogenation under controlled conditions .

Basic: What analytical techniques are essential for characterizing this compound and ensuring purity?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing CF₃ at δ ~110–120 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Validating molecular weight (e.g., m/z 191.06 for C₇H₆F₃N).
  • Chromatography : HPLC with UV detection (λ ~260 nm) to assess purity (>98%) and identify impurities .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., stability up to 200°C) .
    Purity Challenges : Residual solvents or unreacted intermediates (e.g., trifluoroethanol) require rigorous washing and recrystallization .

Advanced: How can conflicting spectroscopic data during derivative characterization be resolved?

Methodological Answer:
Conflicts often arise from tautomerism or solvent effects. Mitigation strategies:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography. For example, IR carbonyl stretches (1650–1700 cm⁻¹) can confirm lactam vs. lactim tautomers .
  • Solvent Standardization : Use deuterated solvents consistently to avoid chemical shift variability .
  • Crystallographic Analysis : Resolve ambiguous NOE signals or coupling constants via single-crystal XRD, as demonstrated for copper-pyridine complexes .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF in fluorination steps) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

Advanced: How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The CF₃ group exerts strong electron-withdrawing effects, which:

  • Enhance Electrophilicity : Facilitates nucleophilic aromatic substitution at the 3- and 5-positions .
  • Stabilize Intermediates : Lowers LUMO energy, aiding Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .
  • Modulate Solubility : Increases hydrophobicity, requiring polar solvents (e.g., DMF) for homogeneous reactions .
    Case Study : CF₃-substituted pyridines in M.28 insecticides show enhanced binding to ryanodine receptors due to improved electron-deficient character .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Methodological Answer:

  • Byproducts : Partial fluorination products (e.g., difluoromethyl derivatives) or regioisomers .
  • Purification Methods :
    • Column chromatography (silica gel, hexane/EtOAc eluent).
    • Recrystallization from ethanol/water mixtures .
    • Distillation under reduced pressure for volatile impurities .

Advanced: How can this compound derivatives be optimized as mitochondrial complex inhibitors?

Methodological Answer:
Derivative optimization focuses on:

  • Bioisosteric Replacement : Swapping CF₃ with other electron-withdrawing groups (e.g., -CN, -NO₂) to modulate potency .
  • Steric Tweaking : Introducing bulky substituents (e.g., tert-butyl) to enhance target binding .
  • In Silico Screening : Docking studies to predict interactions with Complex II or IV active sites .
    Example : Cyantraniliprole analogs with pyridine cores show improved insecticidal activity via enhanced electron-deficient profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.